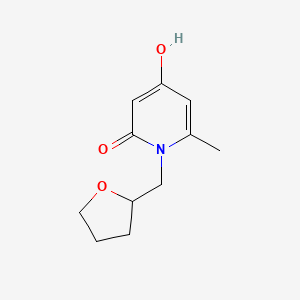
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
説明
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one, with CAS number 612802-30-9, is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydrofuran moiety that may influence its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 209.24 g/mol
- Structure : The compound features a hydroxyl group and a methyl group attached to the pyridine ring, along with a tetrahydrofuran side chain.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit specific kinases involved in inflammatory pathways, similar to other pyridine derivatives known for their anti-inflammatory properties .
- Antioxidant Activity : The presence of hydroxyl groups in the structure often correlates with antioxidant capabilities, potentially allowing this compound to scavenge free radicals and protect against oxidative stress .
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, there is potential for this compound to modulate neurotransmitter systems, particularly through interactions with NMDA receptors .
Biological Activity Data Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of p38 MAPK pathways | |
| Antioxidant | Free radical scavenging | |
| Neuroprotective | Modulation of NMDA receptors |
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of various pyridine derivatives, including this compound. It was found that the compound significantly reduced cytokine production in vitro, demonstrating its potential as a therapeutic agent for conditions like rheumatoid arthritis. The mechanism was linked to the inhibition of p38 MAP kinase, crucial in inflammatory signaling pathways .
Case Study 3: Antioxidant Activity
A comparative analysis of antioxidant activities among various chemical classes revealed that compounds with hydroxyl groups exhibit significant radical scavenging abilities. This suggests that this compound could possess similar protective effects against oxidative damage in cellular models .
特性
IUPAC Name |
4-hydroxy-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h5-6,10,13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNVVNYFUMEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















